molecular formula C22H18N4O4 B5974437 N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide

N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide

Cat. No. B5974437
M. Wt: 402.4 g/mol
InChI Key: PIDYOOGTVDDMEE-UHFFFAOYSA-N
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Description

N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide, commonly known as BAPTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that is used to bind and remove metal ions from solutions, including calcium ions. BAPTA has a wide range of applications in various fields of research, including biochemistry, molecular biology, and neuroscience.

Scientific Research Applications

  • Polymer Recycling : Shukla and Harad (2006) explored the depolymerization of polyethylene terephthalate (PET) waste into bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is economically viable with high yields and uses common, inexpensive catalysts. This represents a significant step in recycling PET waste into useful products (Shukla & Harad, 2006).

  • Synthesis of Polyamideimides : Hoang et al. (2020) demonstrated the conversion of waste poly(ethylene terephthalate) bottles into novel polyamideimides (PAIs) using Bis(2-aminoethyl)terephthalamide. These high-performance PAIs have potential applications in industrial separation processes (Hoang, Dang, Pham, & Hoang, 2020).

  • X-Ray Diffraction and Antibacterial Studies : Fakhar et al. (2018) synthesized N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide and performed X-ray studies on it. Additionally, they investigated its antibacterial activities against various bacterial strains (Fakhar et al., 2018).

  • Hydrogen Bonding Insights : Hachuła et al. (2017) studied bis-terephthalamides synthesized from methyl esters of amino acids. They analyzed the hydrogen bonding and spectroscopic properties of these compounds, offering insight into their structural characteristics (Hachuła, Polasz, Książek, Kusz, Kozik, Matussek, & Pisarski, 2017).

  • Luminescent Metal–Organic Frameworks : Wang et al. (2014) synthesized two metal–organic frameworks using bis-(3,5-dicarboxy-phenyl)terephthalamide. These frameworks showed strong photoluminescence and potential for sensing nitroaromatic explosives and DNA strands (Wang, Song, Kong, Ruan, Chang, & Li, 2014).

  • Fabrication of Hydrophobic Surfaces : Parveen, Thirukumaran, and Sarojadevi (2015) investigated the use of N,N′-bis(4-aminophenyl)terephthalamide in the fabrication of hydrophobic surfaces. Their study focused on the synthesis and properties of polybenzoxazine–silica nano hybrids (Parveen, Thirukumaran, & Sarojadevi, 2015).

properties

IUPAC Name

1-N,4-N-bis(2-carbamoylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c23-19(27)15-5-1-3-7-17(15)25-21(29)13-9-11-14(12-10-13)22(30)26-18-8-4-2-6-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYOOGTVDDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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